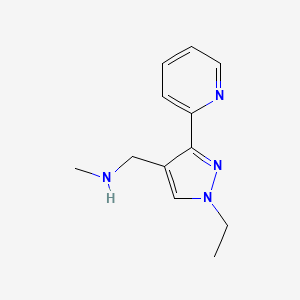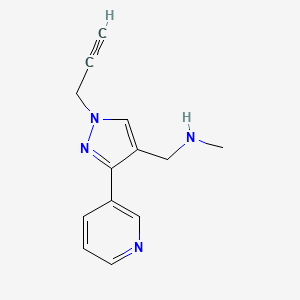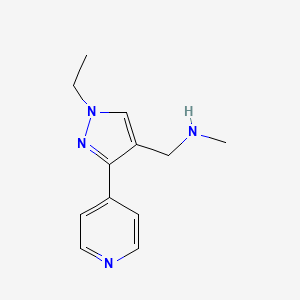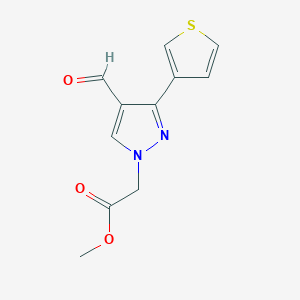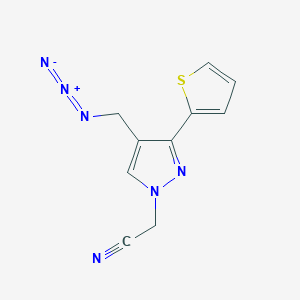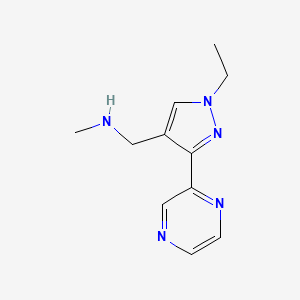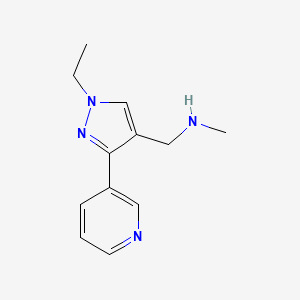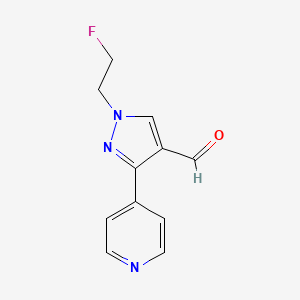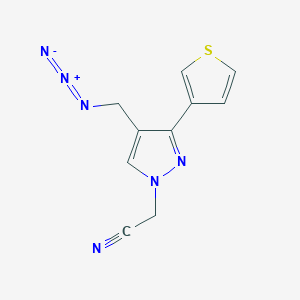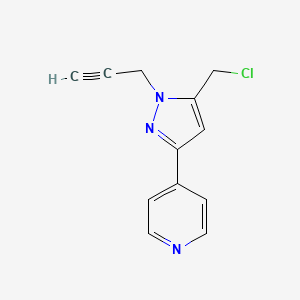
4-(5-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine
Descripción general
Descripción
4-(5-(Chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine, also known as CM-PP, is a synthetic organic compound that has recently gained attention for its potential applications in scientific research. CM-PP has a wide range of biochemical and physiological effects, and its unique structure makes it an attractive candidate for a variety of lab experiments.
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies :
- The synthesis of pyrazole derivatives, including those structurally similar to the compound , has been a topic of interest. For instance, the work by Sayed, Khalil, Ahmed, & Raslan (2002) describes the synthesis of various pyrazole compounds, which could offer insights into the synthetic pathways of the compound.
- Another study by Aly, Abdo, & El-Gharably (2004) discusses the synthesis of novel pyrazole derivatives, which might be relevant for understanding the synthesis of similar compounds.
Catalytic Applications :
- The compound's potential in catalytic applications has been explored. Nyamato, Ojwach, & Akerman (2014) investigated pyrazole-based metal complexes for their role in ethylene oligomerization reactions. This study provides insights into how similar compounds could function in catalytic processes.
Antimicrobial and Antioxidant Activities :
- Research by Bonacorso et al. (2015) highlights the synthesis of pyrazole-pyridine compounds and their subsequent evaluation for antioxidant and antimicrobial properties. This suggests potential biological applications of similar compounds.
Molecular Docking and Antimicrobial Activity :
- The study of molecular structures and docking, along with antimicrobial activity assessment, as seen in the work of Sivakumar et al. (2021), provides valuable insights into the potential biological interactions and applications of pyrazole-pyridine compounds.
Spectroscopic and Computational Studies :
- Investigations into the molecular structure, spectroscopy, and theoretical computational studies of pyrazole derivatives, as conducted by Shen et al. (2012), can offer a deeper understanding of the physical and chemical properties of such compounds.
Propiedades
IUPAC Name |
4-[5-(chloromethyl)-1-prop-2-ynylpyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3/c1-2-7-16-11(9-13)8-12(15-16)10-3-5-14-6-4-10/h1,3-6,8H,7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMRGMXSWBBKRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=CC(=N1)C2=CC=NC=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



